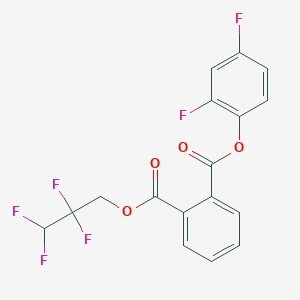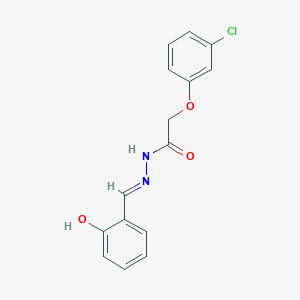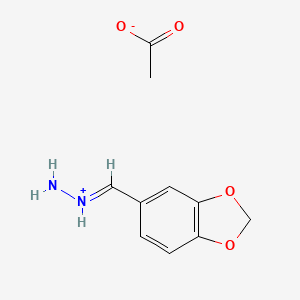
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione), commonly known as PDI, is a versatile and widely used organic semiconductor material. PDI is a small molecule with a planar structure and strong electron-accepting properties, making it an ideal candidate for use in various optoelectronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
作用机制
The mechanism of action of PDI in optoelectronic devices is based on its strong electron-accepting properties. When PDI is used as an electron acceptor in a solar cell, it accepts electrons from the donor material and transfers them to the electrode, generating a current. In a field-effect transistor, PDI acts as an electron acceptor, allowing the flow of electrons through the device. In a light-emitting diode, PDI emits light when an electric current is applied to it.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PDI. However, studies have shown that PDI has low toxicity and is biocompatible, making it a potential candidate for use in biomedical applications.
实验室实验的优点和局限性
One advantage of using PDI in lab experiments is its strong electron-accepting properties, which make it an ideal candidate for use in various optoelectronic devices. Another advantage is its low toxicity and biocompatibility, which make it a potential candidate for use in biomedical applications. However, one limitation of using PDI is its high cost, which can limit its use in large-scale applications.
未来方向
There are several future directions for research on PDI. One direction is to improve the synthesis method to reduce the cost of production. Another direction is to study the biochemical and physiological effects of PDI in more detail, to determine its potential use in biomedical applications. Additionally, further research can be done to optimize the performance of PDI in various optoelectronic devices.
合成方法
The synthesis of PDI involves the reaction of pyromellitic dianhydride and 2,4-diaminopyrimidine in the presence of a catalyst. The resulting product is a yellow powder that can be purified through column chromatography. PDI can also be synthesized through a one-pot reaction using a mixture of pyromellitic dianhydride, 2,4-diaminopyrimidine, and a solvent.
科学研究应用
PDI has been extensively studied for its potential use in various optoelectronic devices. It has been used as an electron acceptor in organic solar cells, where it has shown high power conversion efficiency. PDI has also been used in field-effect transistors, where it has demonstrated high charge carrier mobility. In addition, PDI has been used in light-emitting diodes, where it has shown high luminance efficiency.
属性
IUPAC Name |
2-[4-[2-[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N4O4/c37-29-23-5-1-2-6-24(23)30(38)35(29)21-13-9-19(10-14-21)27-17-18-33-28(34-27)20-11-15-22(16-12-20)36-31(39)25-7-3-4-8-26(25)32(36)40/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWKQFENJETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)


![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)


![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)